

De Novo Synthesis of C16-Ceramide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: C16-Ceramide-13C16

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Introduction

Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles in a variety of cellular signaling pathways, including apoptosis, cell proliferation, and differentiation. C16-ceramide, which contains a 16-carbon fatty acid chain, is one of the most abundant and biologically significant ceramide species. Its synthesis is predominantly carried out through the de novo pathway, a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. Dysregulation of C16-ceramide levels has been implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making its synthesis pathway a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core steps of the de novo synthesis of C16-ceramide, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The De Novo Synthesis Pathway of C16-Ceramide

The de novo synthesis of C16-ceramide is a four-step enzymatic cascade that begins with the condensation of L-serine and palmitoyl-CoA.^{[1][2][3]} The entire process is localized to the endoplasmic reticulum (ER).^{[1][4]}

The key enzymatic steps are:

- **Serine Palmitoyltransferase (SPT):** This enzyme catalyzes the first and rate-limiting step, the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.
- **3-Ketosphinganine Reductase (KSR):** The resulting 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase, a reaction that utilizes NADPH as a cofactor.
- **Ceramide Synthase (CerS):** Sphinganine is subsequently acylated by a family of ceramide synthases. Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) exhibit a high degree of specificity for palmitoyl-CoA (C16-CoA), leading to the formation of dihydroceramide (C16-dihydroceramide).
- **Dihydroceramide Desaturase (DEGS):** In the final step, a double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase, converting it to C16-ceramide.

The synthesized ceramide can then be transported to the Golgi apparatus for further metabolism into other sphingolipids like sphingomyelin and complex glycosphingolipids.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the C16-ceramide de novo synthesis pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Km	Vmax	Organism/System
Serine Palmitoyltransferase (SPT)	L-serine	0.1 - 1.8 mM	Not specified	Mammalian
Serine Palmitoyltransferase (SPT)	L-serine	1.2 mM	Not specified	Mammalian (redetermined)
Serine Palmitoyltransferase (SPT)	Palmitoyl-CoA	~0.05 - 0.1 mM (optimal)	Not specified	Mammalian
Dihydroceramide Desaturase	C8- dihydroceramide	1.92 ± 0.36 µM	3.16 ± 0.24 nmol/min/g protein	Rat Liver Microsomes
Dihydroceramide Desaturase	NADH	43.4 ± 6.47 µM	4.11 ± 0.18 nmol/min/g protein	Rat Liver Microsomes

Table 2: C16-Ceramide Levels in Various Cell Lines and Tissues

Cell Line/Tissue	Condition	C16-Ceramide Concentration	Reference
Human Melanocytes (HM)	Baseline	Most abundant long-chain ceramide	
Melanoma Cell Lines (WM35, A375, WM451)	Baseline	Significantly higher than other long-chain ceramides	
Human Colon Carcinoma (HCT116)	Baseline	Predominant subtype along with C24-ceramide	
Human Breast Cancer (MCF-7)	Baseline	Constitutively present	
Human Leukemia (U937)	Baseline	Constitutively present	
Human Ovarian Carcinoma (Ovcar)	Baseline	Constitutively present	
Subcutaneous Adipose Tissue (Lean Humans)	Baseline	Lower than obese individuals	
Subcutaneous Adipose Tissue (Obese Humans)	Baseline	Significantly increased	
Subcutaneous Adipose Tissue (Obese Diabetic Humans)	Baseline	Significantly increased compared to obese non-diabetic	
Failing Human Myocardium	Heart Failure	Increased by 19%	
Human Breast Cancer Tissue	Cancerous	Elevated levels	

Experimental Protocols

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the extraction and quantification of C16-ceramide from biological samples.

1. Sample Preparation and Lipid Extraction:

- **Cell Pellets:** Resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).
- **Tissue Samples:** Homogenize a known weight of tissue in an appropriate buffer.
- **Lipid Extraction:** Perform a Bligh and Dyer extraction by adding a chloroform:methanol (1:2, v/v) mixture to the sample. After vortexing and centrifugation, the lower organic phase containing the lipids is collected. An internal standard, such as C17-ceramide, should be added at the beginning of the extraction for accurate quantification.

2. LC-MS/MS Analysis:

- **Chromatographic Separation:** Separate the lipid extract using a reverse-phase C8 or C18 column on an HPLC or UPLC system. A typical mobile phase gradient would involve a mixture of water with formic acid and ammonium formate (mobile phase A) and acetonitrile/isopropanol with formic acid (mobile phase B).
- **Mass Spectrometry:** Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- **Multiple Reaction Monitoring (MRM):** Quantify C16-ceramide by monitoring the specific precursor-to-product ion transition. For C16-ceramide (d18:1/16:0), a common transition is m/z 538.5 \rightarrow 264.4.
- **Quantification:** Generate a standard curve using known concentrations of a C16-ceramide standard and normalize the results to the internal standard.

Enzyme Activity Assays

1. Serine Palmitoyltransferase (SPT) Activity Assay:

- Principle: This assay measures the incorporation of a labeled substrate (e.g., [^3H]L-serine or [^{14}C]L-serine) into 3-ketosphinganine.
- Reaction Mixture: Prepare a reaction buffer containing HEPES, EDTA, DTT, and pyridoxal 5'-phosphate (PLP).
- Substrates: Add cell or tissue lysate (as the enzyme source), palmitoyl-CoA, and the radiolabeled L-serine.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination and Extraction: Stop the reaction by adding an alkaline solution (e.g., NH_4OH) and extract the lipids using a chloroform:methanol mixture.
- Detection: Separate the radiolabeled 3-ketosphinganine product by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter. Alternatively, a non-radioactive HPLC-based method can be used.

2. 3-Ketosphinganine Reductase (KSR) Activity Assay:

- Principle: This assay monitors the conversion of 3-ketosphinganine to sphinganine, often using a metabolomics-based approach with LC-MS/MS detection.
- Reaction: Incubate a protein source (e.g., cell lysate or purified enzyme) with 3-ketosphinganine and NADPH.
- Analysis: Quantify the formation of sphinganine over time using LC-MS/MS.

3. Ceramide Synthase (CerS) 5/6 Activity Assay:

- Principle: This assay measures the N-acylation of a sphingoid base (sphinganine) with a specific fatty acyl-CoA (C16-CoA).

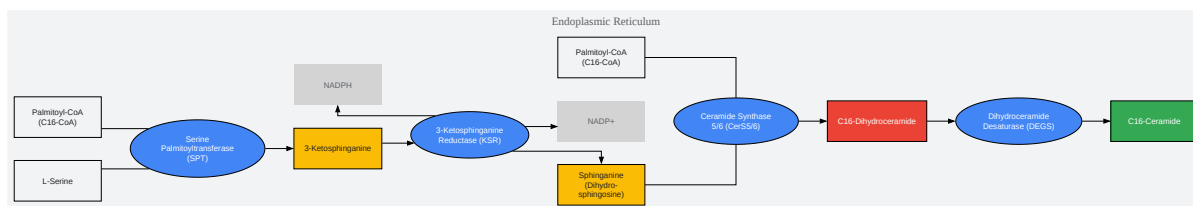
- **Reaction Mixture:** Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a sphingoid base substrate (e.g., sphinganine), and C16-CoA.
- **Enzyme Source:** Use cell or tissue homogenates or microsomes expressing CerS5 or CerS6.
- **Incubation:** Incubate the reaction at 37°C.
- **Lipid Extraction and Analysis:** Extract the lipids and quantify the newly synthesized C16-dihydroceramide by LC-MS/MS.

4. Dihydroceramide Desaturase (DEGS) Activity Assay:

- **In Vitro Assay Principle:** This assay often uses a radiolabeled dihydroceramide analog (e.g., N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine) and measures the formation of tritiated water upon desaturation.
- **Reaction:** Incubate a microsomal fraction or total cell homogenate with the radiolabeled substrate and NADH as a cofactor.
- **Detection:** Separate the tritiated water from the substrate using a C18 column and measure the radioactivity.
- **In Situ Assay Principle:** This assay utilizes a fluorescently labeled or otherwise tagged dihydroceramide analog (e.g., C12-dhCCPS) that is added to live cells.
- **Procedure:** Treat cells with the dihydroceramide analog, followed by lipid extraction and LC-MS/MS analysis to measure the conversion to the corresponding ceramide analog.

Visualizations

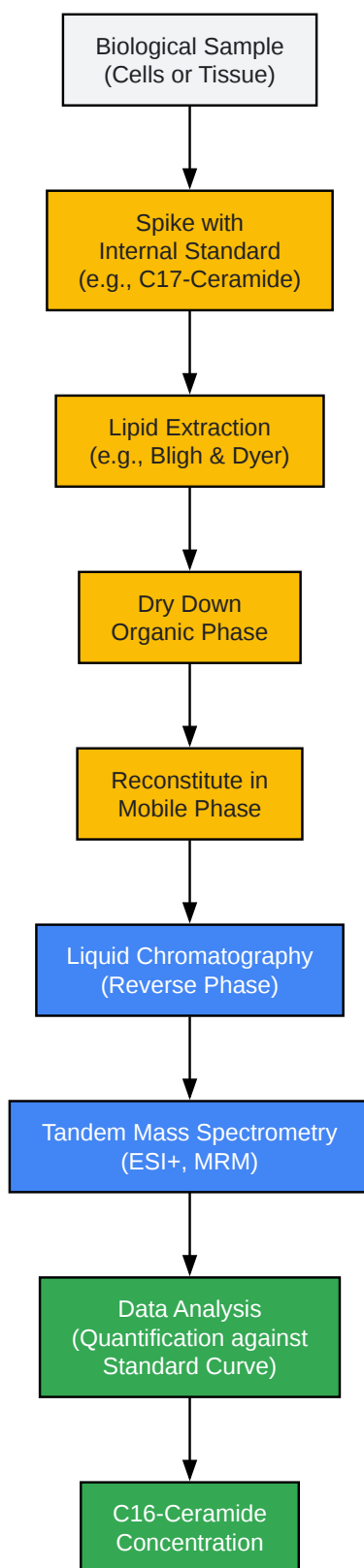
De Novo C16-Ceramide Synthesis Pathway



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Caption: The enzymatic cascade of de novo C16-ceramide synthesis in the ER.

Experimental Workflow for LC-MS/MS Quantification of C16-Ceramide



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Caption: Workflow for C16-ceramide quantification by LC-MS/MS.

Conclusion

The de novo synthesis pathway is a fundamental process for the production of C16-ceramide, a key player in cellular physiology and pathology. Understanding the intricacies of this pathway and having robust methods for its study are crucial for advancing our knowledge of sphingolipid biology and for the development of novel therapeutics. This guide provides a comprehensive resource for researchers, offering a detailed overview of the pathway, consolidated quantitative data, and established experimental protocols to facilitate further investigation into the vital role of C16-ceramide in health and disease.

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